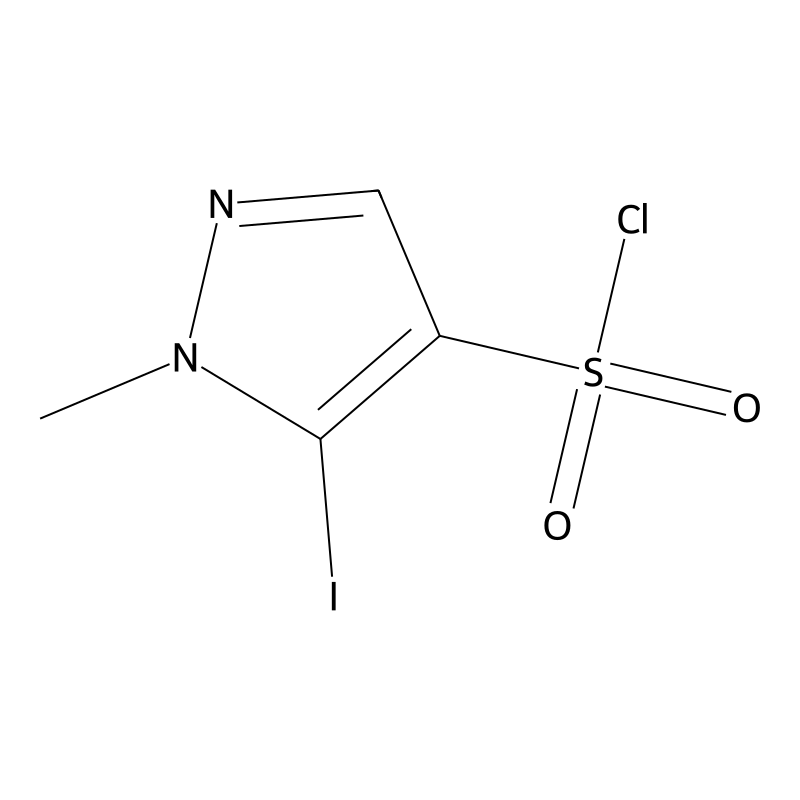

5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrazoles are used as core elements in various small molecules and exhibit a diverse array of pharmaceutical activities .

- They have been found to have anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .

- They are also used in the construction of chiral pyrazolone and pyrazole derivatives .

- Pyrazoles are used in agrochemistry due to their wide range of biological activities .

- They are used in the synthesis of various pesticides and herbicides .

- Pyrazoles are used in coordination chemistry, where they act as ligands to form coordination compounds .

Medicinal Chemistry and Drug Discovery

Agrochemistry

Coordination Chemistry

Organometallic Chemistry

Material Science

Synthetic Organic Chemistry

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the class of pyrazole derivatives. This compound features a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Specifically, it is characterized by an iodine atom at the 5-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring. The molecular formula for this compound is , and its molecular weight is approximately 306.51 g/mol .

There is no scientific literature available on the mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride.

- Due to the absence of specific research, data on the safety and hazards of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is unavailable.

- However, considering the functional groups present, some general safety precautions can be inferred:

- Sulfonyl chlorides are generally corrosive and can react with water to release hydrochloric acid fumes.

- Iodoorganic compounds may require specific handling due to potential toxicity.

- Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution, allowing for the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives when reacted with nucleophiles such as amines, alcohols, or thiols.

- Coupling Reactions: The iodine atom at the 5-position is reactive and can participate in cross-coupling reactions, including Suzuki-Miyaura or Sonogashira couplings, facilitating the formation of carbon-carbon bonds with aryl or alkyl groups.

The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves two main steps:

- Iodination: A precursor such as 1-methyl-1H-pyrazole is reacted with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 5-position.

- Sulfonylation: The resulting iodinated pyrazole is then treated with chlorosulfonic acid or similar reagents to install the sulfonyl chloride group at the 4-position .

Industrial production may utilize batch or continuous processes optimized for high yield and purity while ensuring safety measures for handling reactive intermediates.

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound is investigated for potential therapeutic applications due to its biological activity.

- Biological Studies: It is used in enzyme inhibition studies and protein modifications due to its electrophilic nature.

- Material Science: The compound can be utilized to prepare functionalized materials for sensors, catalysts, or electronic devices .

Although detailed interaction studies specifically focusing on 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride are not extensively documented, its reactivity suggests that it can interact with various nucleophiles and participate in coupling reactions. These interactions can lead to diverse derivatives that may exhibit unique biological properties or enhanced functionalities in material science applications .

Several compounds share structural similarities with 5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride. Below are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 | Lacks iodine; used in similar reactions |

| 5-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | Not specified | Contains bromine instead of iodine |

| 3-Iodo-1-methylpyrazole | Not specified | Iodine at a different position |

| 5-Methylsulfonyl-1-methylpyrazole | Not specified | Contains a methylsulfonyl group |

Uniqueness

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of an iodine atom and a sulfonyl chloride group on the pyrazole ring. This distinctive structure provides a balance of reactivity and stability, making it a valuable intermediate for various synthetic applications. The presence of iodine enhances its utility in cross-coupling reactions while allowing further functionalization through nucleophilic substitution .

The compound’s molecular formula is C₄H₄ClIN₂O₂S, with a molecular weight of 306.51 g/mol. Its IUPAC name is 5-iodo-1-methylpyrazole-4-sulfonyl chloride, reflecting the substituents at positions 1 (methyl), 4 (sulfonyl chloride), and 5 (iodine) on the pyrazole ring.

| Property | Value |

|---|---|

| SMILES | CN1C(=C(C=N1)S(=O)(=O)Cl)I |

| InChI Key | HJAADXPCNFUOLH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl (analogy from related compounds) |

The pyrazole ring consists of three carbons and two adjacent nitrogens, with the methyl group at position 1 and the sulfonyl chloride group at position 4. The iodine atom at position 5 enables further functionalization via electrophilic substitution or cross-coupling reactions.

Physical and Chemical Properties

The compound exhibits properties typical of sulfonyl chlorides and halogenated pyrazoles:

The sulfonyl chloride group is highly electrophilic, reacting readily with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The iodine substituent facilitates palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira), expanding its synthetic utility.

Historical Context and Development

Pyrazole derivatives have been studied since the late 19th century, with the first synthesis reported by Hans von Pechmann in 1898. Sulfonyl chlorides emerged as key intermediates in the 20th century, particularly in pharmaceutical chemistry. The iodination of pyrazoles, which became feasible with modern halogenation techniques, has enabled the synthesis of halogenated derivatives for cross-coupling applications.

Synthesis Pathway:

- Pyrazole Core Formation: Synthesized via condensation of hydrazine with 1,3-diketones (e.g., acetylacetone).

- Methylation: Introduction of the methyl group at position 1 using methyl iodide under basic conditions (e.g., potassium tert-butoxide in THF).

- Sulfonylation: Reaction with chlorosulfonic acid or thionyl chloride to install the sulfonyl chloride group at position 4.

- Iodination: Electrophilic substitution at position 5 using iodine donors (e.g., N-iodosuccinimide) under acidic or radical conditions.

Classification within Heterocyclic Chemistry

5-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride belongs to the pyrazole family, a class of azoles with adjacent nitrogen atoms. It is classified as:

- Heterocyclic compound: Five-membered ring with two nitrogens.

- Sulfonyl chloride derivative: Electrophilic sulfonyl group enables nucleophilic substitutions.

- Halogenated pyrazole: Iodine substitution enhances reactivity in cross-coupling.

Significance in Synthetic Organic Chemistry

This compound serves as a versatile intermediate in medicinal and agrochemical synthesis:

- Sulfonamide Formation: Reacts with amines to form sulfonamides, a pharmacophore in COX-2 inhibitors (e.g., celecoxib) and antimicrobial agents.

- Cross-Coupling Reactions: The iodine atom enables palladium-catalyzed couplings, introducing aryl or alkenyl groups for diversification.

- Functional Group Interconversion: Sulfonyl chloride can be hydrolyzed to sulfonic acids or reduced to thiols.

Example Application:In the synthesis of antitumor agents, the sulfonyl chloride group may be replaced by amines to form sulfonamide derivatives with enhanced bioactivity.